![molecular formula C8H13Br B2716166 (1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane CAS No. 2378490-68-5](/img/structure/B2716166.png)
(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Reactivity and Ring Transformation
- Nucleophile Ring Opening and Fragmentation : The study of 1-Aza-bicyclo[2.2.0]hexane derivatives reveals insights into ring-opening and fragmentation reactions under various conditions, highlighting the compound's inherent instability and reactivity, which are attributed to strain and weakening of specific bonds in the bicyclic structure (Grob & Krasnobajew, 1964).
Catalytic Transformations
- Catalytic Isomerization : A study demonstrates the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes to produce bicyclo[3.1.0]hexenes. This process tolerates various substitutions, leading to a wide array of bicyclo[3.1.0]hexane structures and showcasing the versatility of this core structure in synthesis applications (Luzung, Markham, & Toste, 2004).
Molecular and Structural Insights
- Cyclopropanone and Bicyclo[3.1.0]hexan-6-one Synthesis : The in situ preparation of cyclopropanones with the bicyclo[3.1.0]hexan-6-one skeleton, and subsequent rearrangements, offer a pathway to synthesize structurally complex molecules, illustrating the compound's utility in creating intricate molecular architectures (Sorensen & Sun, 1996).
Biologically Relevant Structures
- GABA Analogues and Biological Activity : The design and synthesis of bicyclo[3.1.0]hexane derivatives as locked analogues of biologically active molecules, such as GABA, highlight its application in drug discovery and the development of novel therapeutic agents. These compounds demonstrate potential for various biological activities and as tools for understanding receptor-ligand interactions (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).
Safety And Hazards
properties
IUPAC Name |
(1S,5R)-1-(2-bromoethyl)bicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-5-4-8-3-1-2-7(8)6-8/h7H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJLOGUYHHJDHC-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@]2(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2716084.png)
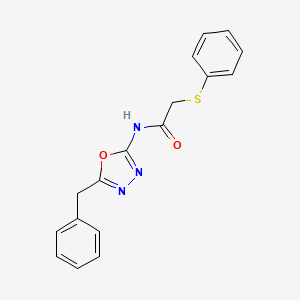
![(Z)-3-[4-(4-Methylphenyl)sulfanyl-3-nitrophenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2716086.png)
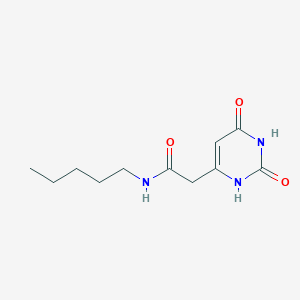
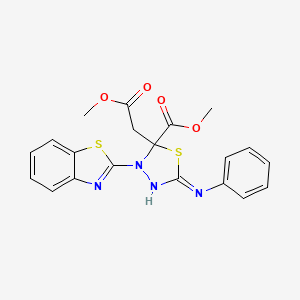
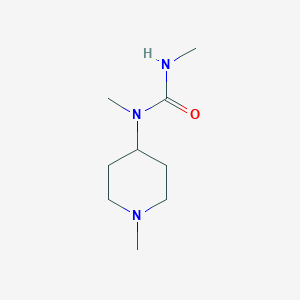
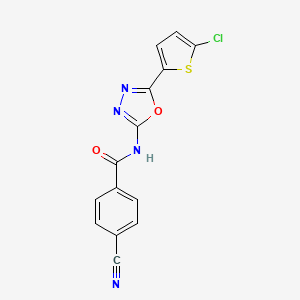
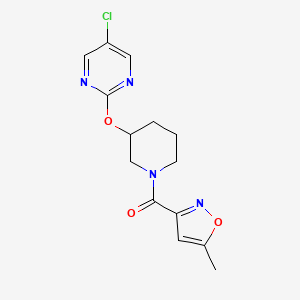
![3-(3,5-Dinitrophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2716097.png)
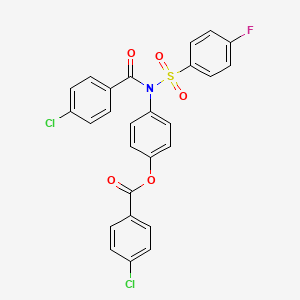
![4-Ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2716099.png)
![2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2716100.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2716105.png)
![N-tert-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2716106.png)